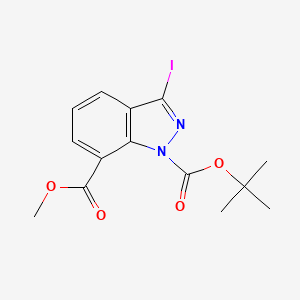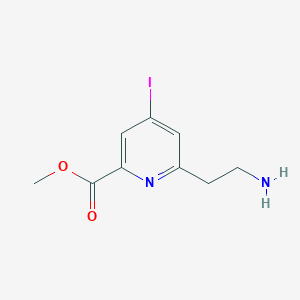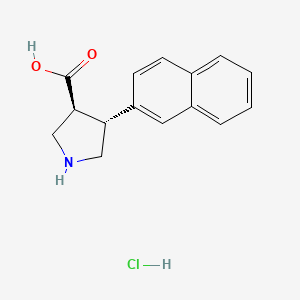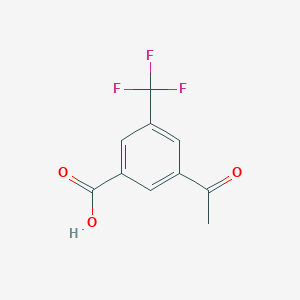
1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of tert-butyl, methyl, and iodo substituents on the indazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a pre-formed indazole core. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound can be used to study the biological activity of indazole derivatives and their interactions with biological targets.
Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodo group can enhance its binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl 7-methyl 3-chloro-1H-indazole-1,7-dicarboxylate
- 1-Tert-butyl 7-methyl 3-bromo-1H-indazole-1,7-dicarboxylate
- 1-Tert-butyl 7-methyl 3-fluoro-1H-indazole-1,7-dicarboxylate
Uniqueness
The uniqueness of 1-Tert-butyl 7-methyl 3-iodo-1H-indazole-1,7-dicarboxylate lies in the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .
Properties
CAS No. |
944904-59-0 |
|---|---|
Molecular Formula |
C14H15IN2O4 |
Molecular Weight |
402.18 g/mol |
IUPAC Name |
1-O-tert-butyl 7-O-methyl 3-iodoindazole-1,7-dicarboxylate |
InChI |
InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-8(11(15)16-17)6-5-7-9(10)12(18)20-4/h5-7H,1-4H3 |
InChI Key |
LNXJQBKFTLKWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2C(=O)OC)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine](/img/structure/B14858444.png)




![[3,4,5-triacetyloxy-6-[[6-acetyloxy-2-methyl-7-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B14858474.png)
![2-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14858475.png)


![[(2R,3S)-2-(2,4-Difluorophenyl)-3-Methyl-2-Oxiranyl]Methanol](/img/structure/B14858487.png)
![2-[(Benzylamino)methyl]-6-ethoxyphenol](/img/structure/B14858502.png)

![5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14858510.png)
![4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol](/img/structure/B14858513.png)
